7-Bromo-2-chloroquinolin-3-amine hydrochloride
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Overview
Description
7-Bromo-2-chloroquinolin-3-amine hydrochloride: is a chemical compound with the molecular formula C9H6BrClN2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-3-amine hydrochloride typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 3-aminoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-chloroquinolin-3-amine hydrochloride can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized forms.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-2-chloroquinolin-3-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various quinoline-based compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its interactions with biological targets and its ability to modulate biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A related compound with similar synthetic routes and applications.
7-Chloroquinolin-4-ol: Another quinoline derivative with distinct chemical properties and uses.
3-Bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolone: A compound with similar halogenation patterns and potential therapeutic applications.
Uniqueness: 7-Bromo-2-chloroquinolin-3-amine hydrochloride is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms. This dual halogenation imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
7-bromo-2-chloroquinolin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2.ClH/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6;/h1-4H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSFICYLMSTCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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